molecular formula C81H131N3O23 B1264824 Chondropsin C

Chondropsin C

Cat. No. B1264824
M. Wt: 1514.9 g/mol
InChI Key: GEZOROLPTYSTEM-DIFARISMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chondropsin C is a natural product found in Ircinia with data available.

Scientific Research Applications

Antiproliferative Properties in Cancer Research

Chondropsin C, derived from marine sponges in the genus Ircinia, is noted for its significant antiproliferative properties, making it a subject of interest in cancer research. Studies have isolated Chondropsin C and identified its structure, highlighting its potential as a novel compound for therapeutic applications in oncology (Rashid, Gustafson, & Boyd, 2001).

Novel Macrolide Lactams in Chondropsins

Chondropsins, including Chondropsin C, are classified as novel macrolide lactams. Their unique structure, incorporating both lactone and lactam functionalities, makes them a new class of polyketide-derived metabolites with potential implications in various scientific research areas, especially in the study of natural product chemistry and drug discovery (Cantrell et al., 2000).

Cytotoxic Activities and Cell Cycle Arrest

Chondropsin C, along with other chondropsins, has shown cytotoxic activities in various tumor cell lines. Studies indicate that these compounds can block the entry of cells into the G2/M phase of the cell cycle, leading to cell death by apoptosis. This suggests their potential utility in the development of new anticancer agents (Chevallier et al., 2004).

properties

Product Name

Chondropsin C

Molecular Formula

C81H131N3O23

Molecular Weight

1514.9 g/mol

IUPAC Name

4-[[(1S,32S,34R)-15-[carboxy(hydroxy)methyl]-24,28,30-trihydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-20-yl]oxy]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C81H131N3O23/c1-43(2)36-59(82-65(90)34-35-81(17,18)76(98)55(15)69(92)44(3)4)73(96)51(11)40-49(9)70(93)46(6)30-32-60(86)53(13)77(99)84-67(56(16)85)75-54(14)63(106-66(91)42-62(88)78(100)101)33-31-47(7)71(94)48(8)39-50(10)72(95)52(12)61(87)41-58-38-45(5)37-57(105-58)28-26-24-22-20-19-21-23-25-27-29-64(89)83-68(80(104)107-75)74(97)79(102)103/h20,22-27,29,31,34-35,39-40,43-46,48,51-63,67-75,85-88,92-97H,19,21,28,30,32-33,36-38,41-42H2,1-18H3,(H,82,90)(H,83,89)(H,84,99)(H,100,101)(H,102,103)/b22-20?,25-23?,26-24?,29-27?,35-34+,47-31?,49-40+,50-39?/t45-,46?,48?,51?,52?,53?,54?,55?,56?,57-,58+,59?,60?,61?,62?,63?,67?,68?,69?,70?,71?,72?,73?,74?,75?/m1/s1

InChI Key

GEZOROLPTYSTEM-DIFARISMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C(C(=O)O)O

Canonical SMILES

CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C(C(=O)O)O

synonyms

chondropsin C

Origin of Product

United States

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